2,6-Dimethyloctane-1,8-diol

Description

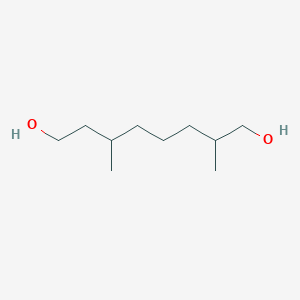

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyloctane-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-9(6-7-11)4-3-5-10(2)8-12/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJMKFMEYZHESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)CO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542270 | |

| Record name | 2,6-Dimethyloctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75656-41-6 | |

| Record name | 2,6-Dimethyloctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role As a Key Chiral Building Block and Intermediate in Complex Molecule Synthesis

Applications in Natural Product Total Synthesis

The specific stereoisomers of 2,6-dimethyloctane-1,8-diol are instrumental in the asymmetric synthesis of various biologically active molecules. Its carbon skeleton forms a foundational component of several natural products, enabling chemists to recreate these complex structures in the laboratory.

Precursor Role in the Synthesis of Insect Pheromones, Notably the Cowpea Weevil Copulation Release Pheromone

One of the most significant applications of this compound is its role as a precursor in the synthesis of 2,6-dimethyloctane-1,8-dioic acid. tandfonline.comnih.govresearchgate.net This dicarboxylic acid is a component of the copulation release pheromone of the female cowpea weevil, Callosobruchus maculatus, a major pest of stored legumes. nih.gov The synthesis of the different stereoisomers of the pheromone is crucial for studying the structure-activity relationship and for developing effective pest management strategies. nih.gov

The synthesis typically involves the oxidation of the corresponding stereoisomer of this compound. tandfonline.comresearchgate.net For instance, the (2RS,6RS)-diol can be oxidized using Jones reagent to yield the (2RS,6RS)-dioic acid. tandfonline.com The stereochemistry of the starting diol directly dictates the stereochemistry of the final pheromone component, highlighting the importance of accessing stereochemically pure diols. The synthesis of all four possible stereoisomers of the dioic acid has been accomplished, allowing for detailed biological assays to determine which isomer is biologically active. tandfonline.comresearchgate.net

Table 1: Synthesis of Cowpea Weevil Pheromone Component

| Precursor | Reagent | Product | Significance |

|---|

Intermediate in the Synthesis of Bioactive Metabolites (e.g., C(1)-C(9) Unit of TA Toxin)

The structural framework of this compound is also found within more complex bioactive metabolites. A notable example is its conceptual role as a subunit in the retrosynthetic analysis of TA toxin. up.ac.za TA toxin, a host-specific phytotoxin produced by the fungus Alternaria alternata, causes stem canker disease in tomatoes. up.ac.za

In planning the total synthesis of TA toxin, the C(1)-C(9) fragment of the molecule can be envisioned as being derived from a chiral precursor related to this compound. up.ac.za Specifically, a retrosynthetic analysis identifies (2R,4S,5R,6R)-2,6-dimethyloctane-1,4,5-triol as a key synthon. up.ac.za While not this compound itself, the synthesis of this triol would likely involve strategies and intermediates that share a common heritage with the synthesis of the diol, underscoring the versatility of this structural motif in the synthesis of complex natural products.

Development of Other Terpenoid and Isoprenoid Derivatives

The 2,6-dimethyloctane (B150249) backbone is a fundamental structural unit in many terpenoid and isoprenoid compounds. wordpress.comtandfonline.com Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. tandfonline.com The synthesis of various terpenoid and isoprenoid derivatives can be achieved starting from or passing through intermediates like this compound.

For example, the hydrogenation of related unsaturated precursors such as geraniol (B1671447) can lead to 2,6-dimethyloctane derivatives. chemicalbook.com Furthermore, chemical modifications of the hydroxyl groups in this compound open pathways to a wide array of other functionalized molecules. These derivatives are of interest in the fragrance industry and as starting materials for other complex chemical syntheses. google.com

Utilization in Polymer Chemistry and Advanced Materials Research

The diol functionality of this compound makes it a suitable monomer for step-growth polymerization, leading to the formation of polyesters and polyamides. ontosight.ailibretexts.org The unique branched structure of this diol can impart specific properties to the resulting polymers, making it a target for research in advanced materials.

Monomeric Precursors for the Synthesis of Specialty Polyesters and Polyamides

This compound can be used as a monomer in the synthesis of specialty polyesters and polyamides. googleapis.comepo.org In polyester (B1180765) synthesis, the diol is reacted with a dicarboxylic acid or its derivative. libretexts.org The resulting polyester will have the 2,6-dimethyloctane unit incorporated into its backbone. Similarly, for polyamide synthesis, the diol would first need to be converted into a diamine, which can then be reacted with a dicarboxylic acid.

The incorporation of the branched, aliphatic structure of this compound into the polymer chain is expected to influence the physical and chemical properties of the resulting material.

Structural Contributions of this compound to Polymer Architecture and Performance Characteristics

The introduction of the this compound unit into a polymer backbone has several predictable effects on the polymer's architecture and performance:

Disruption of Chain Packing: The methyl branches along the polymer chain disrupt the regular packing that would be possible with a linear diol. This disruption can lead to a decrease in crystallinity and an increase in the amorphous content of the polymer.

Lowering of Melting Point and Glass Transition Temperature: The reduced crystallinity and increased free volume due to the methyl groups typically result in a lower melting point (Tm) and glass transition temperature (Tg) compared to polymers made from linear diols of similar molecular weight.

Increased Solubility: The less ordered structure of polymers containing this branched diol can lead to enhanced solubility in common organic solvents.

Flexibility and Elasticity: The introduction of the flexible octamethylene chain with its methyl side groups can increase the flexibility and elastomeric properties of the resulting polyester or polyamide.

These characteristics make polymers derived from this compound potentially suitable for applications requiring flexibility, lower processing temperatures, and good solubility, such as in the formulation of coatings, adhesives, and specialty elastomers.

Table 2: Predicted Effects of this compound on Polymer Properties

| Polymer Property | Contribution of this compound |

|---|---|

| Crystallinity | Decreased due to methyl branching. |

| Melting Point (Tm) | Lowered due to disrupted chain packing. |

| Glass Transition Temp (Tg) | Lowered due to increased free volume. |

| Solubility | Increased in organic solvents. |

This compound: A Versatile Chiral Building Block in Complex Molecule Synthesis

This compound, a structurally unique aliphatic diol, has garnered significant attention in the field of organic chemistry for its role as a key chiral building block and intermediate. Its distinct molecular architecture, featuring two stereogenic centers, makes it a valuable synthon for the construction of complex and biologically active molecules. This article explores the strategic importance of this compound in the development of novel organic synthons and its application in the synthesis of intricate molecular targets.

Strategic Importance in the Development of Novel Organic Synthons

The strategic value of 2,6-dimethyloctane-1,8-diol extends beyond its direct incorporation into target molecules. It serves as a foundational scaffold for the development of novel and more elaborate organic synthons. The two hydroxyl groups can be differentially protected and functionalized, allowing for a stepwise and controlled elaboration of the molecular framework.

For example, the oxidation of the primary alcohols to aldehydes or carboxylic acids opens up a vast array of subsequent chemical transformations. The resulting dicarboxylic acid, 2,6-dimethyloctane-1,8-dioic acid, is a valuable synthon in its own right, as demonstrated by its use in pheromone synthesis. tandfonline.comnih.govresearchgate.net The synthesis of this dioic acid is typically achieved through Jones oxidation of the diol. tandfonline.com

Moreover, the chiral backbone of this compound can be utilized to direct the stereochemical outcome of reactions at other positions along the carbon chain. This concept is central to asymmetric synthesis, where the inherent chirality of a starting material or reagent is used to control the formation of new stereocenters.

The table below summarizes key reactions and transformations involving this compound, illustrating its utility in generating diverse synthons.

| Reaction Type | Reagents/Conditions | Product | Significance | Reference |

| Catalytic Hydrogenation | PtO₂, H₂ | (2RS,6RS)-2,6-Dimethyloctane-1,8-diol | Synthesis of the saturated diol from an unsaturated precursor. | tandfonline.com |

| Jones Oxidation | Jones reagent (CrO₃/H₂SO₄) | (2RS,6RS)-2,6-Dimethyloctane-1,8-dioic acid | Formation of a dicarboxylic acid synthon for pheromone synthesis. | tandfonline.com |

The development of synthetic routes to access specific stereoisomers of this compound and its derivatives remains an active area of research. The ability to selectively synthesize any of the possible stereoisomers (e.g., (2S,6R), (2S,6S), (2R,6R), and (2R,6S)) is crucial for structure-activity relationship studies and for the total synthesis of complex natural products where a specific stereochemistry is required. tandfonline.comresearchgate.net

Advanced Synthetic Methodologies for 2,6 Dimethyloctane 1,8 Diol

Conventional and Established Synthesis Approaches

Established methods for synthesizing 2,6-dimethyloctane-1,8-diol often rely on the modification of readily available starting materials like terpenoids or the reduction of corresponding dicarbonyl compounds. These approaches are valued for their reliability and scalability.

Synthesis from Terpenoid Precursors, including Citronellol (B86348) and Geraniol (B1671447) Derivatives

Terpenoids such as citronellol and geraniol serve as common and effective starting points for the synthesis of this compound due to their inherent carbon skeletons that closely resemble the target molecule. tandfonline.comresearchgate.net

One documented approach begins with geraniol, which is first converted to (2E,6E)-2,6-dimethyl-2,6-octadiene-1,8-diol diacetate. tandfonline.comresearchgate.net This intermediate is then hydrolyzed using potassium hydroxide (B78521) in methanol (B129727) to yield (2E,6E)-2,6-dimethyl-2,6-octadiene-1,8-diol. tandfonline.comresearchgate.net Subsequent hydrogenation of this diene-diol provides the saturated this compound. tandfonline.comresearchgate.net

Similarly, citronellol can be utilized as a precursor. tandfonline.comresearchgate.netresearchgate.net For instance, optically active (R)-citronellol has been transformed into an aldehyde intermediate, which then undergoes further reactions, including coupling with a chiral auxiliary and subsequent hydrogenation, to ultimately yield stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, for which the diol is a direct precursor. tandfonline.comresearchgate.net

The use of these terpenoid precursors is advantageous as they provide a chiral pool of starting materials, enabling the synthesis of specific stereoisomers of the target diol.

Table 1: Synthesis of this compound from Terpenoid Precursors

| Precursor | Key Intermediates | Reagents & Conditions | Final Product | Reference |

| Geraniol | (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol diacetate, (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol | 1. Hydrolysis (KOH, MeOH) 2. Catalytic Hydrogenation (PtO₂, H₂) | (2RS,6RS)-2,6-Dimethyloctane-1,8-diol | tandfonline.comresearchgate.net |

| (R)-Citronellol | Aldehyde intermediate | Multi-step synthesis including Wittig reaction and hydrogenation | Stereoisomers of 2,6-Dimethyloctane-1,8-dioic acid (precursor to the diol) | tandfonline.comresearchgate.net |

Catalytic Hydrogenation Protocols for the Formation of this compound

Catalytic hydrogenation is a crucial step in many synthetic routes to this compound, particularly when starting from unsaturated precursors derived from terpenoids or other sources. tandfonline.comchemicalbook.com This reaction effectively reduces carbon-carbon double bonds to form the saturated octane (B31449) backbone of the diol.

A common protocol involves the hydrogenation of an unsaturated diol intermediate, such as (2E,6E)-2,6-dimethyl-2,6-octadiene-1,8-diol, which is derived from geraniol. tandfonline.comresearchgate.net This reaction is typically carried out using a platinum(IV) oxide (PtO₂) catalyst under a hydrogen atmosphere in a solvent like methanol. tandfonline.comresearchgate.net The reaction proceeds to completion, yielding the desired saturated diol. In one instance, this hydrogenation was reported to have a yield of 74%. tandfonline.comresearchgate.net

Palladium on carbon (Pd/C) is another effective catalyst for the hydrogenation of precursors to the 2,6-dimethyloctane (B150249) skeleton. chemicalbook.com For example, geraniol can be directly hydrogenated using Pd/C in tetrahydrofuran (B95107) to produce 3,7-dimethyloctan-1-ol, which can be a precursor in multi-step syntheses. chemicalbook.com While direct hydrogenation of geraniol can also lead to the hydrocarbon 2,6-dimethyloctane, careful control of reaction conditions can favor the formation of the alcohol. chemicalbook.comvedantu.com

The choice of catalyst can be critical for stereochemical outcomes. For instance, in the synthesis of related structures, PtO₂ was found to give a single syn isomer, whereas Pd/C resulted in a mixture of syn and anti diastereoisomers. acs.org

Table 2: Catalytic Hydrogenation for this compound Synthesis

| Unsaturated Precursor | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol | PtO₂ | Methanol | H₂ atmosphere, room temperature | (2RS,6RS)-2,6-Dimethyloctane-1,8-diol | 74% | tandfonline.comresearchgate.net |

| Geraniol | Pd/C (5%) | Tetrahydrofuran | H₂ atmosphere, room temperature, 15 hours | 3,7-Dimethyloctan-1-ol and 2,6-dimethyloctane mixture | Not specified for diol | chemicalbook.com |

Ring-Opening Reactions of Epoxy-Octane Intermediates Leading to this compound

The ring-opening of epoxy-octane intermediates presents another viable pathway to this compound and its derivatives. This method often involves the initial epoxidation of an unsaturated precursor, followed by the nucleophilic opening of the epoxide ring.

A key intermediate in this approach is 7,8-epoxy-2,6-dimethyl-octane-2-ol, which can be prepared from 2,6-dimethyl-7-octene-2-ol. google.comgoogleapis.com The hydrogenation of 7,8-epoxy-2,6-dimethyl-octane-2-ol can lead to the formation of 2,6-dimethyloctane-2,8-diol. googleapis.com This hydrogenation is typically performed using a catalyst, and the reaction can yield a mixture of diols, including the target 2,6-dimethyloctane-2,8-diol and 2,6-dimethyloctane-2,7-diol. googleapis.com

The reductive ring-opening of epoxides is a significant transformation in organic synthesis. researchgate.net For instance, palladium nanoparticles have been shown to be effective catalysts for the hydrogenolysis of various epoxides in water. lookchem.com While not specifically detailed for the direct synthesis of this compound, the selective hydrogenolysis of 7,8-epoxy-2-methoxy-2,6-dimethyloctane has been successfully achieved on a large scale. researchgate.netlookchem.com

This methodology highlights the versatility of epoxide chemistry in constructing complex diol structures.

Table 3: Ring-Opening of Epoxy-Octane Intermediates

| Epoxide Precursor | Reaction Type | Reagents/Catalyst | Product | Reference |

| 7,8-Epoxy-2,6-dimethyl-octane-2-ol | Hydrogenation | Not specified | 2,6-Dimethyloctane-2,8-diol | googleapis.com |

| 7,8-Epoxy-2-methoxy-2,6-dimethyloctane | Hydrogenolysis | Palladium nanoparticles | Florsantol® (2-methoxy-2,6-dimethyloctane) | researchgate.netlookchem.com |

Stereoselective and Asymmetric Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is critical, as the biological and material properties of its different stereoisomers can vary significantly. To this end, both chiral auxiliary-mediated and enantioselective catalytic methods have been developed.

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. tcichemicals.combath.ac.uk In the context of this compound synthesis, chiral auxiliaries have been employed to control the stereochemistry at the C2 and C6 positions.

One notable example involves the synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a direct precursor to the diol. tandfonline.comresearchgate.net In this synthesis, an aldehyde derived from optically active citronellol was coupled with a chiral auxiliary via a Wittig reaction. tandfonline.comresearchgate.net The subsequent diastereoselective reactions, including hydrogenation, allowed for the separation of the different stereoisomers. tandfonline.comresearchgate.net The Evans alkylation, a well-known chiral auxiliary-based method, was also utilized to introduce the methyl group at the C2 position with high diastereoselectivity. tandfonline.comresearchgate.net

The use of chiral auxiliaries allows for the predictable formation of specific stereoisomers, which can then be cleaved from the auxiliary to yield the enantiomerically enriched product.

Table 4: Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary Type | Key Reaction | Substrate | Outcome | Reference |

| Evans Oxazolidinone | Evans Aldol Reaction / Alkylation | Aldehyde precursor | Diastereoselective introduction of methyl group at C2 | tandfonline.comresearchgate.net |

| (S)-8 (a chiral auxiliary) | Wittig Reaction | Aldehyde derived from (R)-citronellol | Formation of a diastereomeric intermediate for separation | tandfonline.comresearchgate.net |

Enantioselective Catalysis in the Production of this compound

Enantioselective catalysis offers an efficient and atom-economical approach to producing chiral molecules like this compound. nih.gov This strategy relies on the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

While specific examples of enantioselective catalysis directly yielding this compound are not extensively detailed in the provided context, the principles of asymmetric catalysis are highly relevant. For instance, chromium-catalyzed enantioselective additions to aldehydes have been developed for the synthesis of enantioenriched homoallylic alcohols, which are precursors to various complex molecules. researchgate.net Such catalytic systems, often employing chiral ligands like carbazole-based bisoxazolines, can achieve high enantioselectivity (up to 98% ee) for a range of substrates. researchgate.net

The application of similar enantioselective catalytic methods, such as asymmetric hydrogenation or dihydroxylation of appropriate unsaturated precursors, represents a promising avenue for the efficient and stereocontrolled synthesis of this compound and its isomers. The development of such catalytic processes would be a significant advancement in the production of this valuable chiral diol.

Diastereoselective Transformations for Isomer-Specific Synthesis

The synthesis of specific stereoisomers of this compound is crucial for applications where biological activity is dependent on the precise three-dimensional structure of the molecule, such as in pheromone applications. Research into the synthesis of the four stereoisomers of the related compound, 2,6-dimethyloctane-1,8-dioic acid, highlights a viable pathway where the diol is a key intermediate.

A well-documented approach involves a stereoselective synthesis starting from optically active citronellol. This method allows for the controlled introduction of the chiral centers at the C2 and C6 positions. The synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid has been successfully achieved, and this process inherently involves the synthesis of the corresponding stereoisomers of this compound as precursors. The diol is subsequently oxidized to the dioic acid.

The general strategy for obtaining the different stereoisomers of the diol can be summarized as follows:

(2RS,6RS)-2,6-Dimethyloctane-1,8-diol: This diastereomeric mixture can be synthesized from geraniol. The process involves the hydrolysis of a geraniol-derived compound followed by catalytic hydrogenation using a platinum oxide (PtO₂) catalyst to yield the saturated diol. cabidigitallibrary.org

Individual Stereoisomers: The synthesis of the individual stereoisomers—(2S,6S), (2R,6R), (2S,6R), and (2R,6S)—is more complex and relies on the use of chiral building blocks and auxiliaries. For instance, optically active (R)-citronellol can be used as a starting material to establish the chirality at the C6 position. cabidigitallibrary.orgnih.gov The chirality at the C2 position can be introduced using methods like Evans asymmetric alkylation. The coupling of chiral fragments is often achieved through reactions like the Wittig reaction, followed by catalytic hydrogenation to obtain the desired stereoisomer of the diol. cabidigitallibrary.orgnih.gov

The stereochemical purity of the synthesized diol isomers is a critical aspect and is often verified through analytical techniques such as high-performance liquid chromatography (HPLC) after derivatization with a chiral resolving agent. nih.govtandfonline.com

Table 1: Key Steps in the Diastereoselective Synthesis of this compound Stereoisomers

| Stereoisomer Target | Key Starting Material / Strategy | Relevant Reactions | Catalyst |

| (2RS,6RS)-mixture | Geraniol derivative | Hydrolysis, Catalytic Hydrogenation | PtO₂ |

| Individual Isomers | (R)-Citronellol, Chiral Auxiliaries | Wittig Reaction, Catalytic Hydrogenation, Evans Alkylation | Pd/C, PtO₂ |

Biocatalytic and Chemoenzymatic Routes to this compound and Related Compounds

While chemical synthesis provides effective methods for producing this compound, there is growing interest in developing more sustainable and selective biocatalytic and chemoenzymatic approaches. These methods utilize microorganisms or isolated enzymes to perform specific chemical transformations, often with high regio- and stereoselectivity under mild reaction conditions.

Microbial Biotransformation Pathways and Their Implications for Diol Synthesis

Direct microbial synthesis of this compound has not been extensively documented. However, the known metabolic pathways for alkane degradation in various microorganisms suggest potential routes for its production. Bacteria and yeasts are known to metabolize alkanes through terminal and sub-terminal oxidation. tandfonline.com

Alkane hydroxylase systems, found in microorganisms like Pseudomonas putida and Gordonia sp., are responsible for the initial oxidation of alkanes. tandfonline.comtandfonline.comresearchgate.net These enzyme systems typically introduce a hydroxyl group at the terminal (ω-hydroxylation) or a sub-terminal carbon atom of an alkane chain. For a substrate like 2,6-dimethyloctane, a two-step oxidation process at both ends of the molecule would be required to form the 1,8-diol.

The key steps in a putative microbial pathway for this compound synthesis could involve:

Terminal Hydroxylation: An alkane monooxygenase (AlkB) could catalyze the hydroxylation of a methyl group of 2,6-dimethyloctane to form 2,6-dimethyloctan-1-ol.

Second Terminal Hydroxylation: A subsequent hydroxylation at the other terminal methyl group would yield the desired this compound.

The challenge in such a pathway lies in achieving high selectivity for the terminal positions over the internal carbons and in preventing further oxidation of the alcohol groups to aldehydes and carboxylic acids. The substrate specificity of the alkane hydroxylase would be a critical factor in determining the feasibility and efficiency of this biotransformation. While some microorganisms can perform diterminal oxidation of n-alkanes to produce α,ω-diols, the presence of methyl branches in 2,6-dimethyloctane could influence the regioselectivity of the hydroxylation. researchgate.net

Application of Enzymes in Regio- and Stereoselective Conversions

The use of isolated enzymes in chemoenzymatic processes offers a more controlled approach to the synthesis of chiral diols like this compound. Key enzyme classes that could be applied include oxidoreductases and lipases.

Oxidoreductases (e.g., Cytochrome P450 Monooxygenases, Alcohol Dehydrogenases):

Cytochrome P450 monooxygenases are known for their ability to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including non-activated C-H bonds in alkanes. uky.edufrontiersin.org An engineered P450 enzyme could potentially be used to selectively hydroxylate the terminal methyl groups of 2,6-dimethyloctane. The stereoselectivity of these enzymes could also be harnessed to produce specific enantiomers of the diol.

Alcohol dehydrogenases (ADHs) are another class of oxidoreductases that could be employed, for example, in the stereoselective reduction of a corresponding diketone (2,6-dimethyloctane-1,8-dione) to produce a specific stereoisomer of the diol.

Lipases:

Lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or esterification. nih.govdiva-portal.org A chemoenzymatic strategy for obtaining enantiomerically pure this compound could involve:

Chemical synthesis of a racemic mixture of the diol.

Enzymatic kinetic resolution using a lipase (B570770). In this step, the lipase would selectively acylate one enantiomer of the diol, leaving the other enantiomer unreacted.

Separation of the acylated diol from the unreacted enantiomer.

This approach has been successfully applied to the resolution of various chiral alcohols and diols. rsc.orgresearchgate.net The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity.

Table 2: Potential Enzymatic Approaches for the Synthesis of this compound

| Enzyme Class | Potential Application | Substrate | Product | Key Advantage |

| Alkane Monooxygenase | Regioselective di-hydroxylation | 2,6-Dimethyloctane | This compound | Direct conversion from alkane |

| Cytochrome P450 | Stereo- and regioselective hydroxylation | 2,6-Dimethyloctane | Chiral this compound | High selectivity for specific C-H bonds |

| Alcohol Dehydrogenase | Stereoselective reduction | 2,6-Dimethyloctane-1,8-dione | Chiral this compound | Production of specific stereoisomers |

| Lipase | Kinetic resolution | Racemic this compound | Enantiomerically pure this compound | Separation of enantiomers |

Chemical Transformations and Derivatization of 2,6 Dimethyloctane 1,8 Diol

Oxidative Conversion to 2,6-Dimethyloctane-1,8-dioic Acid and Other Dicarboxylic Acid Derivatives

The terminal hydroxyl groups of 2,6-dimethyloctane-1,8-diol can be readily oxidized to yield carboxylic acid functionalities. The most prominent derivative from this conversion is 2,6-dimethyloctane-1,8-dioic acid, a compound that has been identified as a component of the copulation release pheromone of the cowpea weevil, Callosobruchus maculatus. tandfonline.comresearchgate.net

The synthesis of this dicarboxylic acid is typically achieved through strong oxidation of the parent diol. tandfonline.com A common and effective method involves the use of Jones reagent (chromium trioxide in sulfuric acid and acetone). tandfonline.com This complete oxidation efficiently converts both primary alcohol groups into carboxylic acids. For instance, the Jones oxidation of (2RS,6RS)-2,6-dimethyloctane-1,8-diol yields the corresponding (2RS,6RS)-2,6-dimethyloctane-1,8-dioic acid quantitatively. tandfonline.com The stereochemistry of the diol is critical as it directly influences the stereochemical outcome of the resulting dioic acid, a crucial factor for its biological activity in pheromonal applications. researchgate.net

Under milder conditions, partial oxidation is also possible, potentially leading to the formation of 2,6-dimethyloctane-1,8-dione, although the dicarboxylic acid is the more commonly cited product in synthetic applications.

Table 1: Oxidative Conversion of this compound

| Starting Material | Reagents/Conditions | Product | Application Context | Citation |

|---|---|---|---|---|

| (2RS,6RS)-2,6-Dimethyloctane-1,8-diol | Jones reagent (CrO₃/H₂SO₄) in acetone | (2RS,6RS)-2,6-Dimethyloctane-1,8-dioic acid | Pheromone synthesis | tandfonline.com |

| This compound | Strong oxidizing agents (e.g., Jones reagent) | 2,6-Dimethyloctane-1,8-dioic acid | General organic synthesis |

Esterification and Other Functional Group Interconversions of the Hydroxyl Groups

The hydroxyl groups of this compound undergo esterification with carboxylic acids or their derivatives. This reaction is fundamental for producing various esters, including those used for analytical purposes or as precursors for other materials. Due to steric hindrance from the adjacent methyl groups, the rate of esterification can be slower compared to linear diols like 1,8-octanediol.

In the context of pheromone research, 2,6-dimethyloctane-1,8-dioic acid (derived from the diol) has been converted to its bis-(1R,2R)-2-(2,3-anthracenedicarboximide)-1-cyclohexyl ester for HPLC analysis to determine stereoisomeric purity. tandfonline.comresearchgate.net This derivatization highlights the utility of esterification in creating fluorescent tags for sensitive detection. tandfonline.com The reaction is typically facilitated by coupling agents like 2-(3-dimethylaminopropyl)-1-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-N,N-dimethylaminopyridine (DMAP). tandfonline.com

Beyond esterification, other functional group interconversions of the hydroxyl groups are synthetically relevant. While direct conversion to other groups like ethers is feasible, the primary focus in available research has been on oxidation, halogenation, and esterification. vanderbilt.edu

Table 2: Esterification of this compound Derivatives

| Reactant | Reagents | Product | Purpose | Citation |

|---|---|---|---|---|

| (2RS,6RS)-2,6-Dimethyloctane-1,8-dioic acid | Diazomethane (CH₂N₂) | Dimethyl (2RS,6RS)-2,6-dimethyloctane-1,8-dioate | GC-MS analysis confirmation | researchgate.net |

Halogenation and Subsequent Nucleophilic Substitution Reactions

The hydroxyl groups of this compound can be converted into good leaving groups, such as halides, to facilitate subsequent nucleophilic substitution reactions. This transformation opens pathways to a wider range of derivatives by allowing the introduction of various nucleophiles.

Standard halogenating agents are effective for this conversion. Thionyl chloride (SOCl₂) can be used to produce 2,6-dimethyloctane-1,8-dichloride, while phosphorus tribromide (PBr₃) yields 2,6-dimethyloctane-1,8-dibromide. These reactions typically proceed via an Sₙ2 mechanism. The resulting dihalides are valuable intermediates for further synthetic modifications, including cross-coupling reactions.

An example of a related nucleophilic substitution is the hydrolysis of 2-chloro-8-bromo-2,6-dimethyloctane with calcium hydroxide (B78521) to produce 2,6-dimethyloctane-2,8-diol, demonstrating the replacement of a halide with a hydroxyl group. google.com This illustrates the reverse of the halogenation process and underscores the utility of halogenated alkanes in synthesis.

Table 3: Halogenation of this compound

| Reaction Type | Reagents/Conditions | Product | Mechanism | Citation |

|---|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂) | 2,6-Dimethyloctane-1,8-dichloride | Sₙ2 |

Pathways for the Formation of Polymeric Precursors from this compound

As a di-functional monomer, this compound is a suitable candidate for step-growth polymerization. It can be used to synthesize polyesters, polyurethanes, and polyamides (after conversion of hydroxyls to amines). iosrjournals.org The branched structure imparted by the methyl groups is known to enhance properties like flexibility and durability in the resulting polymers.

The primary pathway involves polycondensation reactions. For polyester (B1180765) synthesis, this compound can be reacted with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. iosrjournals.org This reaction, often conducted via melt polymerization, forms ester linkages to build the polymer chain. rsc.org The incorporation of branched, aliphatic diols like this compound into a polymer backbone can lower the melting point for easier thermal processing and improve solubility, which is particularly useful when combined with rigid aromatic monomers. iosrjournals.orgrsc.org

Similarly, it can be combined with diisocyanates to produce polyurethanes. iosrjournals.org The properties of the final polymer, such as the glass transition temperature (Tg) and mechanical strength, can be tailored by the choice of the co-monomer (e.g., the length and rigidity of the diacid or diisocyanate). rsc.orgmdpi.com

Table 4: Polymerization Pathways Involving Diol Monomers

| Polymer Type | Monomer 1 | Monomer 2 | General Reaction | Resulting Polymer Properties | Citation |

|---|---|---|---|---|---|

| Polyester | Diol (e.g., this compound) | Dicarboxylic Acid / Diacyl Chloride | Polycondensation | Enhanced flexibility, lower melting point | iosrjournals.org |

| Polyurethane | Diol (e.g., this compound) | Diisocyanate | Polyaddition | Varied based on co-monomer | iosrjournals.org |

Table of Mentioned Chemical Compounds

| Chemical Name | Molecular Formula |

| 1,8-Octanediol | C₈H₁₈O₂ |

| 2-(3-Dimethylaminopropyl)-1-ethylcarbodiimide hydrochloride (EDC) | C₈H₁₈ClN₃ |

| 2,6-Dimethyloctane-1,8-dibromide | C₁₀H₂₀Br₂ |

| 2,6-Dimethyloctane-1,8-dichloride | C₁₀H₂₀Cl₂ |

| 2,6-Dimethyloctane-1,8-dioic acid | C₁₀H₁₈O₄ |

| This compound | C₁₀H₂₂O₂ |

| 2,6-Dimethyloctane-1,8-dione | C₁₀H₁₈O₂ |

| 2-Chloro-8-bromo-2,6-dimethyloctane | C₁₀H₂₀BrCl |

| 4-N,N-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ |

| Acetone | C₃H₆O |

| Calcium hydroxide | Ca(OH)₂ |

| Chromium trioxide | CrO₃ |

| Diazomethane | CH₂N₂ |

| Phosphorus tribromide | PBr₃ |

| Sulfuric acid | H₂SO₄ |

| Thionyl chloride | SOCl₂ |

Advanced Analytical Methodologies for the Characterization and Stereochemical Assessment of 2,6 Dimethyloctane 1,8 Diol in Research

Chromatographic Techniques for Stereoisomer Separation and Purity Determination, including Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Chromatographic methods are indispensable for the analysis of 2,6-dimethyloctane-1,8-diol, providing powerful tools for both the separation of its stereoisomers and the assessment of its chemical purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Due to the presence of two chiral centers at the C2 and C6 positions, this compound can exist as four stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). The separation of these enantiomeric and diastereomeric pairs is a significant analytical challenge. Chiral HPLC is a primary technique for this purpose.

Direct separation of the diol's enantiomers on a chiral stationary phase (CSP) is one approach. However, a more common and often more effective strategy involves the derivatization of the diol with a chiral resolving agent to form diastereomeric esters or other derivatives. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., a reversed-phase C18 column).

In a study on the closely related compound, 2,6-dimethyloctane-1,8-dioic acid, the four stereoisomers were successfully separated and their purities determined after derivatization. springernature.com The diacid was converted into its bis-2-(2,3-anthracenedicarboximide)-1-cyclohexyl esters. springernature.com The resulting diastereomeric esters were then resolved using HPLC with a Develosil ODS-A-3 column and methanol (B129727) as the mobile phase. springernature.com A similar derivatization strategy can be applied to this compound, by esterifying its two hydroxyl groups, to facilitate its stereoisomer separation by HPLC.

Table 1: Illustrative Chiral HPLC Method for Stereoisomer Separation (Post-Derivatization)

| Parameter | Condition |

|---|---|

| Column | Develosil ODS-A-3 (or similar reversed-phase column) |

| Mobile Phase | Methanol |

| Flow Rate | 0.8 mL/min |

| Detection | UV (dependent on chromophore of derivatizing agent) |

| Analyte | Diastereomeric esters of this compound |

This table is based on a method for a structurally similar compound and illustrates a viable approach for this compound. springernature.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for assessing the purity and confirming the identity of this compound. For analysis by GC, the polarity of the diol is often reduced through derivatization of the hydroxyl groups, for example, by silylation, to improve its volatility and chromatographic peak shape.

The gas chromatograph separates the derivatized diol from any volatile impurities or side products from a synthesis. The mass spectrometer then fragments the eluted compound, providing a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation pattern can confirm the structure of the 2,6-dimethyloctane (B150249) backbone and the presence of the derivatized hydroxyl groups. The purity of the sample is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. While standard GC-MS is not typically used for separating enantiomers, it is highly effective for purity determination and can separate diastereomers under appropriate conditions.

Spectroscopic Methods for Comprehensive Structural Elucidation of Synthetic Intermediates and Products, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Spectroscopic techniques provide detailed information about the molecular structure of this compound and its synthetic precursors, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR provides information about the chemical environment of each hydrogen atom. For the (2RS,6RS) diastereomer of this compound, the spectrum shows characteristic signals for the methyl protons, the methylene (B1212753) protons of the carbon chain, the methine protons at the chiral centers, and the protons of the hydroxymethyl groups. springernature.com

¹³C NMR provides information on the different carbon environments within the molecule, confirming the presence of the ten carbon atoms in their respective chemical environments (methyl, methylene, methine, and hydroxymethylene carbons).

Table 2: ¹H NMR Spectroscopic Data for (2RS,6RS)-2,6-Dimethyloctane-1,8-diol

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 0.87 | doublet | 6-CH₃ |

| 0.89 | doublet | 2-CH₃ |

| 1.02–1.41 | multiplet | -CH₂- (C3, C4, C5) and -CH- (C6) |

| 1.55–1.63 | multiplet | -CH- (C2) and -CH₂- (C7) |

| 3.37–3.51 | multiplet | -CH₂OH (C1) |

| 3.61–3.72 | multiplet | -CH₂OH (C8) |

Solvent: CDCl₃. Data sourced from a study on the synthesis of 2,6-dimethyloctane-1,8-dioic acid, where the diol was an intermediate. springernature.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a prominent broad absorption band in the region of 3330 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. springernature.com Other significant absorptions include those for C-H stretching around 2900 cm⁻¹ and C-O stretching near 1040 cm⁻¹. springernature.com

Table 3: Key IR Absorption Bands for (2RS,6RS)-2,6-Dimethyloctane-1,8-diol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3330 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2900 | C-H stretch | Alkyl (C-H) |

| 1470 | C-H bend | Alkyl (-CH₂-, -CH₃) |

| 1040 | C-O stretch | Primary Alcohol (C-OH) |

Data sourced from a study on the synthesis of 2,6-dimethyloctane-1,8-dioic acid, where the diol was an intermediate. springernature.com

Application of Advanced Chiroptical Spectroscopy for Enantiomeric Excess Determination

While chiral chromatography is a separative method for determining enantiomeric composition, chiroptical spectroscopy offers a non-separative approach. These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org For CD to be effective, the chiral substance must contain a chromophore that absorbs light in an accessible region of the electromagnetic spectrum. This compound itself lacks a strong chromophore in the typical UV-Vis range. Therefore, to use CD for determining its enantiomeric excess (e.e.), the diol would need to be derivatized with a chromophoric auxiliary. The resulting diastereomeric derivatives would then exhibit characteristic CD spectra, and the intensity of the CD signal (the Cotton effect) would be proportional to the concentration of each enantiomer, allowing for the calculation of e.e.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with a change in the wavelength of light. vlabs.ac.in All chiral molecules exhibit optical rotation, and an ORD spectrum is a plot of this rotation versus wavelength. kud.ac.in Similar to CD, the utility of ORD is enhanced when a chromophore is present, which gives rise to a characteristic "Cotton effect" curve (an anomalous dispersion curve) in the vicinity of the absorption band. vlabs.ac.in For a transparent compound like this compound, a plain ORD curve is observed, showing a steady change in rotation with wavelength. vlabs.ac.in While less sensitive than CD for e.e. determination in the absence of a chromophore, ORD can still be a valuable tool for characterizing chiral substances. The magnitude of the optical rotation at a specific wavelength (e.g., the sodium D-line) is directly proportional to the enantiomeric excess of the sample.

The application of these advanced chiroptical techniques, often in conjunction with derivatization, provides powerful, non-separative methods for the stereochemical assessment of this compound in research settings.

Computational Chemistry and Molecular Modeling Studies of 2,6 Dimethyloctane 1,8 Diol and Its Derivatives

Conformational Analysis and Molecular Dynamics Simulations of 2,6-Dimethyloctane-1,8-diol

The flexible nature of the octanediol backbone in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformations. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical and biological properties.

Conformational Analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, this would involve systematically rotating the single bonds and calculating the potential energy of the resulting geometries. The presence of two hydroxyl groups and two methyl groups introduces the possibility of intramolecular hydrogen bonding and steric hindrance, which are key factors in determining conformational preference.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and bonds, MD can reveal how this compound explores its conformational space, the timescales of conformational changes, and the influence of solvent on its structure. Such simulations can highlight the dominant conformations present in a given environment.

| Computational Method | Objective | Potential Findings for this compound |

| Systematic Conformational Search | Identify all possible low-energy conformations. | A set of stable conformers, ranked by their relative energies. |

| Monte Carlo Simulations | Explore a wide range of conformational space. | Probability distribution of different conformations. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the molecule over time. | Information on conformational flexibility, intramolecular interactions, and solvent effects. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the electronic structure and reactivity of this compound.

Electronic Structure Analysis using methods like Density Functional Theory (DFT) can provide insights into the distribution of electrons within the molecule. This includes mapping the electrostatic potential to identify electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate the molecule's ionization potential and electron affinity, respectively.

Reactivity Descriptors , such as Fukui functions, can be derived from these calculations to predict the most likely sites for nucleophilic and electrophilic attack. This information is invaluable for designing new synthetic routes involving this compound.

Spectroscopic Properties , including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, can be simulated. These theoretical spectra can be compared with experimental data to confirm the structure and stereochemistry of synthesized molecules.

| Quantum Chemical Property | Computational Method | Information Gained for this compound |

| Molecular Orbital Energies (HOMO/LUMO) | DFT, Hartree-Fock | Prediction of ionization potential, electron affinity, and reactivity. |

| Electrostatic Potential Map | DFT | Identification of electron-rich (e.g., hydroxyl oxygens) and electron-poor regions. |

| Vibrational Frequencies | DFT | Theoretical IR spectrum to aid in experimental characterization. |

| NMR Chemical Shifts | DFT with GIAO method | Theoretical NMR spectrum to assist in structure elucidation. |

Theoretical Prediction of Stereochemical Outcomes in Novel Synthetic Reactions Involving this compound

Given that this compound has two stereocenters (at C2 and C6), it can exist as four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). Predicting and controlling the stereochemical outcome of reactions involving this diol is a significant synthetic challenge.

Computational chemistry can be employed to model the transition states of reactions involving this compound. By calculating the activation energies for the formation of different stereoisomeric products, it is possible to predict which stereoisomer will be favored under specific reaction conditions. This is particularly useful in asymmetric synthesis, where a chiral catalyst is used to selectively produce one enantiomer.

For instance, in the oxidation of the primary alcohols to aldehydes or carboxylic acids, or in esterification reactions, the stereochemistry at the C2 and C6 positions can influence the reaction rate and the accessibility of the reactive sites. Theoretical models can help in understanding these steric and electronic effects.

| Reaction Type | Computational Approach | Predicted Outcome |

| Asymmetric Esterification | Transition State Modeling (DFT) | Prediction of the major enantiomer or diastereomer formed. |

| Cyclization Reactions | Calculation of Ring Strain and Transition State Energies | Feasibility and stereochemical preference for the formation of cyclic ethers. |

| Oxidation Reactions | Analysis of Steric Hindrance around Hydroxyl Groups | Prediction of regioselectivity and stereoselectivity. |

Computational Approaches to Ligand-Receptor Interactions in a Chemical Biology Context

If this compound or its derivatives are being investigated for biological activity, understanding their interactions with protein receptors is essential. Computational docking is a key technique used to predict the binding mode and affinity of a small molecule (ligand) to a receptor.

Molecular Docking simulations would place different conformations of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for each pose, identifying the most likely binding orientation. This can reveal key interactions, such as hydrogen bonds between the diol's hydroxyl groups and amino acid residues in the receptor.

Pharmacophore Modeling can be used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, hydrophobic centers) required for biological activity. This information can then be used to design new derivatives of this compound with improved potency or selectivity.

| Computational Tool | Application | Insights for this compound Derivatives |

| Molecular Docking | Predict the binding mode and affinity to a biological target. | Identification of key intermolecular interactions (hydrogen bonds, van der Waals contacts). |

| Molecular Dynamics of Ligand-Receptor Complex | Assess the stability of the predicted binding pose over time. | Understanding the dynamic nature of the ligand-receptor interaction. |

| 3D-QSAR (Quantitative Structure-Activity Relationship) | Relate the 3D properties of a series of analogs to their biological activity. | Design of new, more active derivatives. |

Emerging Research Frontiers and Future Perspectives on 2,6 Dimethyloctane 1,8 Diol

Exploration of Novel and Sustainable Synthetic Pathways for Efficient Production

The pursuit of green and efficient methods for producing 2,6-dimethyloctane-1,8-diol is a key focus of current research. Traditional synthetic routes often rely on petroleum-based starting materials and harsh reaction conditions. Modern approaches, however, are increasingly turning towards renewable feedstocks and biocatalysis to minimize environmental impact and enhance sustainability.

One promising strategy involves the use of biocatalysts, such as enzymes, to carry out specific transformations with high selectivity and under mild conditions. For instance, research into the chemoenzymatic synthesis of long-chain diols is exploring the use of whole-cell biocatalysts for the stereoselective reduction of diketones. While not yet applied specifically to this compound, this methodology presents a viable and sustainable pathway.

Another avenue being explored is the synthesis from readily available natural products. Terpenes, such as citronellol (B86348) and geraniol (B1671447), which share a similar carbon skeleton, are attractive starting materials. The synthesis of the related compound, 2,6-dimethyloctane (B150249), has been achieved through the direct hydrogenation of geraniol, suggesting that a similar strategy involving selective oxidation and reduction steps could yield the desired diol.

Furthermore, the synthesis of the corresponding dioic acid, 2,6-dimethyloctane-1,8-dioic acid, has been reported, which was achieved through the oxidation of a diol precursor. This suggests that a synthetic route could be designed to stop at the diol stage or, conversely, that the diol could be obtained through the reduction of the dioic acid or its derivatives. The development of these pathways is crucial for making this compound more accessible for a wider range of applications.

Expanding the Utility of this compound in Catalytic Asymmetric Synthesis

The chiral nature of this compound makes it a molecule of significant interest in the field of asymmetric catalysis. Chiral diols are widely employed as ligands for metal catalysts, as chiral auxiliaries, and as organocatalysts to control the stereochemical outcome of chemical reactions.

While specific applications of this compound in this domain are still emerging, its structural features suggest several potential uses. The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

The long alkyl chain of the molecule could also influence its solubility and catalytic activity in different solvent systems, potentially enabling its use in biphasic catalysis or in non-polar reaction media. Furthermore, the diol can be used as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective reaction, and then subsequently removed.

The development of synthetic methods to access enantiomerically pure forms of this compound is a critical step towards realizing its full potential in asymmetric synthesis. As these methods become more established, it is anticipated that this diol will find application as a versatile tool for the synthesis of complex chiral molecules.

Rational Design and Synthesis of New Derivatives for Specialized Academic Applications

The functional groups of this compound provide a platform for the rational design and synthesis of a wide array of new derivatives with tailored properties for specialized academic applications. The primary alcohol functionalities are amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups.

One key derivative that has already been synthesized is 2,6-dimethyloctane-1,8-dioic acid, obtained through oxidation of the diol. nih.govnih.gov This dicarboxylic acid could serve as a monomer for the synthesis of polyesters and polyamides, or as a chiral building block in the synthesis of complex natural products and pharmaceuticals.

Other potential derivatives include:

Esters and Ethers: The hydroxyl groups can be readily converted to esters and ethers, which can modify the molecule's polarity, solubility, and biological activity.

Halides: Conversion of the hydroxyl groups to halides would provide reactive handles for nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups.

Coordination Complexes: The diol can act as a bidentate ligand to form coordination complexes with various metals, which could have interesting catalytic or material properties.

These derivatives could find use as chiral synthons, molecular probes to study biological processes, or as building blocks for the construction of novel supramolecular architectures. The ability to rationally design and synthesize these derivatives is crucial for unlocking the full scientific potential of this compound.

Interdisciplinary Research Directions Integrating Chemical Biology, Materials Science, and Computational Chemistry

The unique structural features of this compound position it at the intersection of several scientific disciplines, opening up exciting avenues for interdisciplinary research.

In the realm of chemical biology , the chirality and bifunctionality of this diol make it an attractive scaffold for the design of molecular probes to investigate biological systems. Its derivatives could be used to study enzyme-substrate interactions or to develop new therapeutic agents. The long alkyl chain could facilitate membrane permeability, making it a candidate for intracellular targeting.

From a materials science perspective, this compound is a promising monomer for the synthesis of novel polymers. Its incorporation into polyesters or polyurethanes could impart unique properties such as biodegradability, chirality, and altered thermal and mechanical characteristics. The use of long-chain aliphatic diols in the creation of biodegradable polyesters is an active area of research, and this compound represents a valuable, yet underexplored, building block in this field.

Computational chemistry offers powerful tools to explore the conformational landscape of this compound and its derivatives. Theoretical calculations can be used to predict its binding affinity to catalytic sites, to model its incorporation into polymeric materials, and to guide the rational design of new derivatives with specific properties. Such in silico studies can accelerate the discovery of new applications and provide a deeper understanding of the structure-property relationships of this versatile molecule.

The synergy between these disciplines will be instrumental in unlocking the full potential of this compound and paving the way for its use in a diverse range of scientific and technological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dimethyloctane-1,8-diol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via selective allylic hydroxylation of terpenoid precursors using enzymatic pathways (e.g., CYP154E1) or chemical methods involving potassium carbonate in methanol for deprotection steps . To optimize yields, monitor reaction progress via TLC or HPLC, adjust stoichiometry of reagents (e.g., K₂CO₃), and control temperature (20–25°C) to minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to verify diol functionality and methyl branching (e.g., peaks at δ ~1.1–1.3 ppm for methyl groups and δ ~3.5–4.0 ppm for hydroxyls) .

- IR Spectroscopy : Confirm O-H stretching vibrations (~3298 cm) and absence of ester or carbonyl peaks if deprotection steps are involved .

- Mass Spectrometry : Validate molecular weight (e.g., expected [M+H] at m/z 187 for CHO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow general diol safety guidelines:

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Ensure adequate ventilation to avoid vapor inhalation.

- Store at 0–4°C short-term or -20°C long-term in airtight containers .

- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., E/Z isomerism) be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Stereoselectivity depends on catalyst choice and reaction conditions. For enzymatic synthesis, CYP154E1 selectively hydroxylates allylic positions in terpenoids, favoring specific stereoisomers . For chemical methods, use chiral catalysts (e.g., Sharpless dihydroxylation conditions) or optimize solvent polarity (e.g., methanol vs. DMF) to influence transition-state stability. Monitor isomer ratios via chiral HPLC or NOESY NMR .

Q. What analytical strategies resolve contradictions in spectral data for this compound analogs (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Contamination Analysis : Perform GC-MS or LC-MS to detect impurities (e.g., residual solvents or unreacted intermediates) .

- Dynamic Effects : Variable-temperature NMR can distinguish conformational isomers (e.g., rotamers) causing peak splitting.

- Comparative Databases : Cross-reference spectral data with published analogs (e.g., benzo[a]pyrene-7,8-diol metabolites for hydroxylation patterns) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Test buffered solutions (pH 3–10) at 25°C and 40°C, analyzing degradation via HPLC-UV. Diesters may form under acidic conditions, while oxidation is likely in basic media .

- Thermal Stability : Use DSC/TGA to identify decomposition thresholds (e.g., >100°C) and recommend storage at ≤-20°C for long-term preservation .

Q. What computational tools predict the reactivity of this compound in enzymatic or catalytic systems?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the diol and enzymes (e.g., CYP154E1 active sites) .

- DFT Calculations : Calculate transition-state energies for hydroxylation steps using Gaussian09 to identify favorable reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.